molecular formula C20H20ClN3O B2676096 1-(4-chlorophenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)urea CAS No. 852140-77-3

1-(4-chlorophenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)urea

Cat. No.: B2676096
CAS No.: 852140-77-3
M. Wt: 353.85
InChI Key: GUUAPVGVCBCPEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • The chlorophenyl group is introduced via a nucleophilic substitution reaction.
  • Reaction conditions: 4-chlorophenyl isocyanate, tetrahydrocarbazole intermediate, and a base such as triethylamine in a solvent like dichloromethane.
  • Formation of the Urea Linkage:

    • The final step involves the reaction of the chlorophenyl isocyanate with the tetrahydrocarbazole intermediate to form the urea linkage.
    • Reaction conditions: Mild heating (50-60°C) and stirring for several hours.
  • Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including continuous flow reactors and automated systems to ensure high yield and purity.

    Types of Reactions:

    • Oxidation:

      • The compound can undergo oxidation reactions, particularly at the carbazole moiety.
      • Common reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
    • Reduction:

      • Reduction reactions can target the urea linkage or the aromatic rings.
      • Common reagents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
    • Substitution:

      • The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
      • Common reagents: Halogens (Br₂, I₂), nitrating agents (HNO₃/H₂SO₄).

    Major Products:

    • Oxidation products include hydroxylated derivatives.
    • Reduction products may include amines or alcohols.
    • Substitution products vary depending on the substituent introduced.

    Chemistry:

    • Used as a building block in the synthesis of more complex organic molecules.
    • Studied for its reactivity and stability under various conditions.

    Biology and Medicine:

    • Potential applications in drug development, particularly as a scaffold for designing inhibitors or modulators of biological targets.
    • Investigated for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry:

    • Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)urea typically involves the following steps:

    • Formation of the Tetrahydrocarbazole Intermediate:

      • Starting with a suitable indole derivative, the tetrahydrocarbazole core is synthesized through catalytic hydrogenation.
      • Reaction conditions: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and an appropriate solvent like ethanol.

    Mechanism of Action

    The mechanism of action of 1-(4-chlorophenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The urea linkage and the aromatic groups play crucial roles in these interactions, often involving hydrogen bonding, π-π stacking, and hydrophobic effects.

    Comparison with Similar Compounds

      1-(4-Chlorophenyl)-3-(1H-indol-3-yl)urea: Similar structure but with an indole moiety instead of tetrahydrocarbazole.

      1-(4-Chlorophenyl)-3-(2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-yl)urea: Another analog with a different heterocyclic system.

    Uniqueness:

    • The tetrahydrocarbazole moiety in 1-(4-chlorophenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)urea provides unique electronic and steric properties, potentially leading to different biological activities and material properties compared to its analogs.

    This compound’s unique combination of structural features makes it a valuable subject for ongoing research in various scientific fields.

    Biological Activity

    The compound 1-(4-chlorophenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)urea is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

    Chemical Structure and Properties

    The molecular formula for this compound is C19H21ClN2OC_{19}H_{21}ClN_{2}O with a molecular weight of approximately 340.84 g/mol. The structure includes a urea moiety linked to a tetrahydrocarbazole and a chlorophenyl group, which may contribute to its biological properties.

    Research indicates that compounds similar to this compound often interact with various biological targets:

    • GPR17 Antagonism : Recent studies have identified the compound as a selective antagonist for GPR17, a G protein-coupled receptor involved in neuroinflammation and neurodegenerative diseases. By inhibiting this receptor, the compound may exert neuroprotective effects
      1
      .
    • Antitumor Activity : The structural components of the compound suggest potential activity against cancer cells. Similar compounds have shown cytotoxic effects through apoptosis induction in various cancer cell lines .

    Table 1: Summary of Biological Activities

    Activity TypeObserved EffectReference
    GPR17 AntagonismInhibition of neuroinflammation
    1
    CytotoxicityInduction of apoptosis in cancer cell lines
    AnticonvulsantReduction in seizure activity in animal models

    Case Study 1: Neuroprotective Effects

    In a recent study examining the neuroprotective properties of GPR17 antagonists, this compound demonstrated significant efficacy in reducing neuronal cell death in models of neurodegeneration. The study utilized various assays to measure cell viability and inflammatory markers, confirming the compound's potential as a therapeutic agent for neurodegenerative diseases

    1
    .

    Case Study 2: Antitumor Activity

    Another investigation focused on the antitumor effects of related compounds showed that derivatives with similar structures exhibited IC50 values below those of standard chemotherapeutics like doxorubicin. The mechanism was attributed to the activation of apoptotic pathways and inhibition of cell proliferation in vitro . This suggests that this compound may possess comparable or enhanced antitumor activity.

    Properties

    IUPAC Name

    1-(4-chlorophenyl)-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)urea
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H20ClN3O/c21-14-6-8-15(9-7-14)23-20(25)22-12-13-5-10-19-17(11-13)16-3-1-2-4-18(16)24-19/h5-11,24H,1-4,12H2,(H2,22,23,25)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GUUAPVGVCBCPEJ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)NC4=CC=C(C=C4)Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H20ClN3O
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    353.8 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.